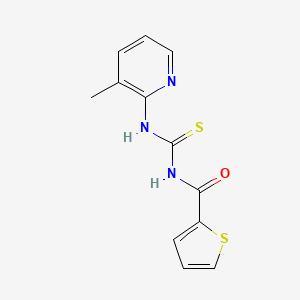
N-((3-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide is a thiourea derivative known for its diverse applications in various fields such as chemistry, biology, and medicine.
準備方法
The synthesis of N-((3-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide typically involves the reaction of 3-methylpyridine-2-amine with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .
化学反応の分析
N-((3-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
科学的研究の応用
N-((3-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Medicine: Due to its anticancer properties, it has been investigated for its potential use in cancer therapy.
Industry: The compound is used in the synthesis of various organic materials, including dyes and polymers.
作用機序
The mechanism of action of N-((3-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. In the case of its antibacterial activity, the compound is believed to inhibit the synthesis of bacterial cell walls by binding to key enzymes involved in the process. For its anticancer activity, it is thought to induce apoptosis in cancer cells by activating certain signaling pathways and inhibiting the activity of proteins that promote cell survival .
類似化合物との比較
N-((3-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide can be compared with other thiourea derivatives such as:
- N-((2-Chloropyridin-3-yl)carbamothioyl)thiophene-2-carboxamide
- N-((6-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide
- N-(Allylcarbamothioyl)thiophene-2-carboxamide
These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activities and chemical properties. For instance, the presence of different substituents on the pyridine ring can alter the compound’s ability to form metal complexes or interact with biological targets .
特性
分子式 |
C12H11N3OS2 |
|---|---|
分子量 |
277.4 g/mol |
IUPAC名 |
N-[(3-methylpyridin-2-yl)carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H11N3OS2/c1-8-4-2-6-13-10(8)14-12(17)15-11(16)9-5-3-7-18-9/h2-7H,1H3,(H2,13,14,15,16,17) |
InChIキー |
NCBSEFLBPQTPAA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CC=C1)NC(=S)NC(=O)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-{[4-(4-hydroxyphenyl)phthalazin-1-yl]amino}phenyl)acetamide](/img/structure/B10813689.png)
![5-({4-[3-(Dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-2-methoxybenzamide](/img/structure/B10813691.png)
![4-[4-(4-Hydroxy-phenyl)-phthalazin-1-ylamino]-N-methyl-benzamide](/img/structure/B10813693.png)
![4-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]benzene-1,2-diol](/img/structure/B10813694.png)
![5-{4-[(4-fluorophenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide](/img/structure/B10813699.png)
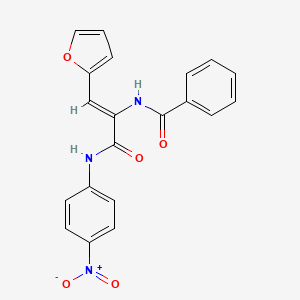
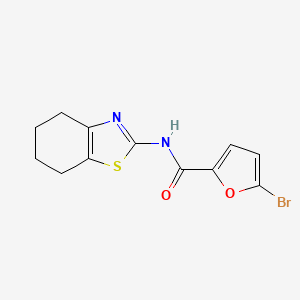
![3-[2-[2-(4-Methylpentan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B10813717.png)
![N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}furan-2-carboxamide](/img/structure/B10813731.png)
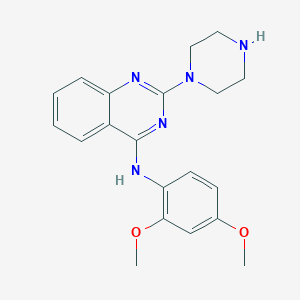
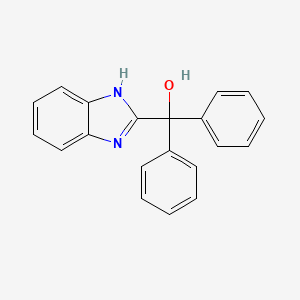
![4-(4-Chloro-phenoxy)-N-[1,3,4]thiadiazol-2-yl-butyramide](/img/structure/B10813745.png)
![(Methylenebis(1H-benzo[d]imidazole-6,2-diyl))dimethanol](/img/structure/B10813749.png)
![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanone](/img/structure/B10813757.png)
